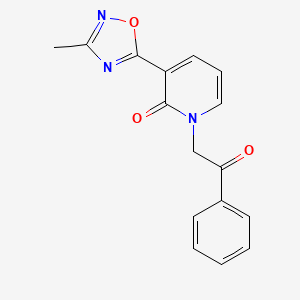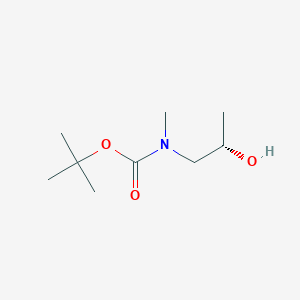
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(2-oxo-2-phenylethyl)pyridin-2(1H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyridinone derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
Synthesis and Characterization
- The synthesis and characterization of heterocyclic derivatives containing oxadiazole rings are prominent in the literature. For instance, El‐Sayed et al. (2008) synthesized N- and S-substituted 1,3,4-oxadiazole derivatives. They reported the formation of complex heterocyclic compounds, indicating the structural diversity and synthetic potential of oxadiazole derivatives El‐Sayed, Hegab, Tolan, & Abdel-Rahman, 2008.
Polymorphism and Crystal Structures
- The study of polymorphism and crystal structures of compounds containing oxadiazole is a key research area. Shishkina et al. (2019) investigated the polymorphic structures of compounds, revealing the importance of weak intermolecular interactions in determining the crystal packing and polymorphic forms Shishkina, Konovalova, Trostianko, Geleverya, Kovalenko, & Bunyatyan, 2019.
Potential Biological Activities
- Kumar and Mashelker (2007) synthesized compounds containing the 1,2,4-oxadiazole moiety, expecting to observe better hypertensive activity, showcasing the potential biological applications of such compounds Kumar & Mashelker, 2007.
- Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines and studied their anti-cancer activities, highlighting the potential therapeutic applications of oxadiazole derivatives Redda & Gangapuram, 2007.
Coordination Polymers and Luminescence Sensing
- Ding et al. (2017) designed and synthesized coordination polymers using oxadiazol-pyridine ligands, revealing their luminescent properties and sensitivity to anion pollutants, indicating their potential in environmental monitoring Ding, Wu, Wu, Huo, Zhu, Liu, & Shi, 2017.
特性
IUPAC Name |
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenacylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11-17-15(22-18-11)13-8-5-9-19(16(13)21)10-14(20)12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKLQEUIMQGERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN(C2=O)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate](/img/structure/B2360924.png)
![7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2360925.png)
![N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2360926.png)
![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)

![Ethyl 4-[4-(2-fluorophenyl)piperazino]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2360932.png)
![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)
![N-(2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2360935.png)
![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2360936.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2360939.png)
![(3S,7AR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B2360940.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360941.png)

